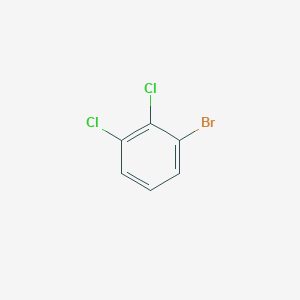

1-Bromo-2,3-dichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZUVMQPUWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205533 | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-77-4 | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene (CAS: 56961-77-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic analysis, and key applications of 1-Bromo-2,3-dichlorobenzene. This compound is a valuable building block in organic synthesis, particularly in the development of targeted therapeutics.

Core Properties and Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3][4] Its structural and chemical properties make it a versatile intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 56961-77-4 | [1][3][5] |

| Molecular Formula | C₆H₃BrCl₂ | [1][2][3][4][5] |

| Molecular Weight | 225.89 g/mol | [1] |

| Appearance | White to cream crystals or crystalline powder | [5] |

| Melting Point | 58-61 °C | [6] |

| Boiling Point | 243 °C at 765 mm Hg | |

| Solubility | Insoluble in water. | [4] |

| IUPAC Name | This compound | [1][3] |

| InChI Key | HVKCZUVMQPUWSX-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)Cl | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common route being the Sandmeyer reaction of 2,3-dichloroaniline (B127971). The following is a representative experimental protocol.

Synthesis of this compound via Sandmeyer Reaction

Materials:

-

2,3-dichloroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dichloroaniline in a mixture of hydrobromic acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature between 0-5 °C. The rate of addition should be carefully controlled to prevent a rise in temperature.

-

After the complete addition of sodium nitrite, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for a short period to ensure the completion of the reaction.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative experimental protocols for these analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][8]

-

Instrument: A 400 MHz NMR spectrometer.[9]

-

Acquisition Parameters:

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction.[7][8]

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.[9]

-

Acquisition Parameters:

-

Data Processing: Similar to ¹H NMR, the FID is processed through Fourier transformation, phase correction, and baseline correction.[7][8]

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The interferogram is processed using Fourier transformation to obtain the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrument: A mass spectrometer, often coupled with a GC (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Acquisition Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-300.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.

Application in Drug Development: Targeting Striatal-Enriched Protein Tyrosine Phosphatase (STEP)

This compound is a key intermediate in the synthesis of selective nonpeptidic inhibitors of Striatal-Enriched protein Tyrosine Phosphatase (STEP).[10] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Overactivity of STEP has been shown to dephosphorylate and inactivate key signaling proteins involved in synaptic plasticity and neuronal survival, such as the mitogen-activated protein kinases ERK1/2 and the tyrosine kinase Pyk2. Inhibition of STEP is therefore a promising therapeutic strategy for these conditions. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective STEP inhibitors.

Caption: The role of STEP in neuronal signaling and its inhibition by derivatives of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. scbt.com [scbt.com]

Physical and chemical properties of 1-Bromo-2,3-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-Bromo-2,3-dichlorobenzene. It includes detailed experimental protocols, reactivity information, and its application in scientific research, particularly in the development of pharmaceutical agents.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its basic structure consists of a benzene (B151609) ring substituted with one bromine and two chlorine atoms.[1] This substitution pattern makes it a valuable intermediate in organic synthesis. The compound appears as a white to light yellow or cream-colored crystalline solid.[1][2]

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 56961-77-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₃BrCl₂ | [3][4][5][8][9] |

| Molecular Weight | 225.90 g/mol | [3][8][9][10] |

| Melting Point | 56.0 - 62.0 °C | [2][11] |

| Boiling Point | 243 °C at 765 mm Hg | [6] |

| Appearance | White to cream crystals or crystalline powder | [2] |

| Purity | Typically ≥97.5% (GC) | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | Room Temperature | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. Below is a detailed experimental protocol for its preparation.

Synthesis from 2,3-Dichloroaniline (B127971)

A common method for synthesizing this compound involves the diazotization of 2,3-dichloroaniline followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Initial Mixture Preparation: Add 163 g (1.0 mol) of 2,3-dichloroaniline to a mixture of 3250 g of 30% hydrobromic acid (HBr) aqueous solution (12.0 mol) and 25.4 g of copper powder.[6]

-

Diazotization: Stir the mixture at 35-37 °C for 15 minutes.[6] Slowly add 766 g of a 40% sodium nitrite (B80452) (NaNO₂) aqueous solution (4.44 mol) via subsurface addition over a period of 3 hours, maintaining the temperature.[6]

-

Concurrent Addition: Simultaneously with the NaNO₂ addition, add another 489 g of 2,3-dichloroaniline (3.0 mol) over 2.5 hours at the same temperature.[6]

-

Reaction Completion: After all additions are complete, continue stirring the reaction mixture at 35 °C for an additional 30 minutes.[6]

-

Work-up: Heat the reaction mixture to 60-65 °C to separate the organic and aqueous phases.[6] Discard the aqueous phase.[6]

-

Purification: Wash the crude product twice with 200 ml of water to yield the final product.[6]

This process is visualized in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]

Key Applications

-

Pharmaceutical Intermediate: It is notably used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP).[3][6] These inhibitors are of interest in drug development for treating neurological disorders.

-

Agrochemicals and Dyes: The compound is also utilized as an intermediate in the manufacturing of pesticides, dyes, and fragrances.[1]

-

Organic Synthesis: Its reactivity allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are fundamental in creating novel organic compounds.

The logical relationship of its application in drug discovery is outlined in the following diagram.

Caption: Role of this compound in drug development.

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques are employed. Spectral data is crucial for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule.[8][12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups and the overall fingerprint of the compound.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[5]

-

Gas Chromatography (GC): GC is often used to determine the purity of the substance.[2]

The general workflow for analytical confirmation is shown below.

Caption: Workflow for analytical characterization of the compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][15] It may also be harmful if swallowed.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][15]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Ventilation: Use only outdoors or in a well-ventilated area.[15] Ensure eyewash stations and safety showers are nearby.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1][15]

-

Spills and First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[15]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 56961-77-4 [chemicalbook.com]

- 7. This compound | 56961-77-4 [sigmaaldrich.com]

- 8. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. B21904.22 [thermofisher.com]

- 12. This compound(56961-77-4) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene for Chemical Researchers

For Immediate Release: A comprehensive overview of the molecular structure, properties, synthesis, and applications of the key chemical intermediate, 1-Bromo-2,3-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development.

This technical guide delves into the essential chemical and physical characteristics of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern makes it a valuable building block for complex molecular architectures.

Core Molecular and Physical Data

This compound is a substituted benzene (B151609) derivative with the chemical formula C₆H₃BrCl₂.[1][2] Its structure is characterized by a bromine atom and two chlorine atoms occupying adjacent positions on the benzene ring. This specific arrangement of halogens provides differential reactivity, enabling selective chemical transformations crucial in multi-step synthetic processes.[3]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 2,3-Dichlorobromobenzene, Benzene, 1-bromo-2,3-dichloro- | [2] |

| CAS Number | 56961-77-4 | [1][2][5] |

| Molecular Formula | C₆H₃BrCl₂ | [1][2][6] |

| Molecular Weight | 225.90 g/mol | [1][7] |

| Appearance | White to cream crystals, crystalline powder, or fused solid | [6][8] |

| Melting Point | 58-61 °C | |

| Boiling Point | 243 °C at 765 mm Hg | |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)Cl | [9] |

| InChI Key | HVKCZUVMQPUWSX-UHFFFAOYSA-N | [2][4][6] |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons. | [10][11] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons. | |

| Mass Spectrum (EI) | m/z Top Peak: 226; Other significant peaks at 224, 228, 145. | [2][9] |

Synthesis Pathway and Experimental Protocol

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2,3-dichloroaniline (B127971). This two-step process involves the diazotization of the aniline (B41778) derivative followed by a copper(I) bromide-mediated substitution.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction of substituted anilines.[2][12]

Materials and Reagents:

-

2,3-Dichloroaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Diazotization of 2,3-Dichloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dichloroaniline in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.

-

Heat the CuBr mixture to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a manageable reaction.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by vacuum distillation.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical industry.[1][6] Its primary documented application is in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP).[1][5]

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction pathways.[8] Malfunctions in PTP activity have been linked to a variety of diseases, including cancer, diabetes, and neurological disorders. Consequently, the development of potent and selective PTP inhibitors is a significant area of research in drug discovery.

The unique halogenation pattern of this compound allows for precise chemical modifications, enabling medicinal chemists to synthesize molecules with enhanced efficacy and specificity for their biological targets.[1] The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions to build complex molecular scaffolds. This makes it an attractive starting material for creating novel therapeutic agents.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]

- 10. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Synthesis of 1-Bromo-2,3-dichlorobenzene from 2,3-dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-2,3-dichlorobenzene from 2,3-dichloroaniline (B127971). The primary method described is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides.[1][2][3] This document provides comprehensive experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers in the successful synthesis and characterization of the target compound.

Reaction Principle: The Sandmeyer Reaction

The synthesis of this compound from 2,3-dichloroaniline is achieved through the Sandmeyer reaction. This reaction involves two main stages:

-

Diazotization: The primary aromatic amine, 2,3-dichloroaniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C).[3][4] This converts the amino group into a diazonium salt (2,3-dichlorobenzenediazonium bromide).

-

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[2][4] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the desired product, this compound, with the liberation of nitrogen gas.[1][2]

The overall reaction is as follows:

Cl₂,C₆H₃NH₂ + NaNO₂ + 2HBr → [Cl₂,C₆H₃N₂]⁺Br⁻ + NaBr + 2H₂O [Cl₂,C₆H₃N₂]⁺Br⁻ + CuBr → Cl₂,C₆H₃Br + N₂ + CuBr

Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer bromination of substituted anilines.[4][5]

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) | Moles (mmol) |

| 2,3-Dichloroaniline | 162.02 | 10.0 g | 61.7 |

| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | ~348 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 65.2 |

| Copper(I) Bromide (CuBr) | 143.45 | 9.8 g | 68.3 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether (or Dichloromethane) | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

2.2. Procedure

Step 1: Diazotization of 2,3-dichloroaniline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 10.0 g (61.7 mmol) of 2,3-dichloroaniline and 40 mL of 48% hydrobromic acid.

-

Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve 4.5 g (65.2 mmol) of sodium nitrite in 20 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline (B41778) mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

Step 2: Sandmeyer Reaction

-

In a separate 500 mL flask, prepare a solution of 9.8 g (68.3 mmol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution at room temperature. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50–60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.

Quantitative Data

| Parameter | Value | Source |

| Molecular Formula | C₆H₃BrCl₂ | [6] |

| Molecular Weight | 225.90 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | General knowledge |

| Boiling Point | ~242 °C (predicted) | General knowledge |

| Purity (typical) | >98% after purification | [7][8] |

| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 3H) | [7][9] |

| ¹³C NMR (CDCl₃) | Chemical shifts for 6 aromatic carbons | [8][10] |

Visualizations

4.1. Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2] The key steps involve the formation of an aryl radical, which then reacts with the copper(II) halide to form the final product and regenerate the copper(I) catalyst.

Caption: Mechanism of the Sandmeyer Reaction.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-Br and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms.

Safety Considerations

-

2,3-Dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrobromic acid is corrosive and should be handled in a fume hood.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Diazonium salts can be explosive when isolated and dry. The reaction should be carried out at low temperatures, and the diazonium salt should be used immediately in solution.

-

All procedures should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive overview for the synthesis of this compound. By following the detailed experimental protocol and safety precautions, researchers can effectively produce and characterize this valuable chemical intermediate.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(56961-77-4) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 1-Bromo-2,3-dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3-dichlorobenzene, a halogenated aromatic compound relevant in various fields of chemical research and development. This document details available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including representative experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): Due to the complex spin-spin coupling and limited availability of freely accessible, high-resolution data, a detailed analysis of the ¹H NMR spectrum is not fully provided here. The aromatic region is expected to show a complex multiplet pattern for the three non-equivalent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. While precise chemical shift values from open sources are limited, general ranges for halogenated benzenes can be predicted.

| Data Type | Values |

| ¹H Chemical Shifts (ppm) | Aromatic region multiplets |

| ¹³C Chemical Shifts (ppm) | Expected 6 signals in the aromatic region |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H Aromatic Stretch | Medium to Weak |

| 1570-1550 | C=C Aromatic Ring Stretch | Medium to Strong |

| 1450-1400 | C=C Aromatic Ring Stretch | Medium to Strong |

| ~1100 | C-H In-plane Bend | Medium |

| 850-750 | C-H Out-of-plane Bend | Strong |

| 750-550 | C-Cl Stretch | Strong |

| Below 600 | C-Br Stretch | Strong |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and a distinct isotopic pattern due to the presence of bromine and chlorine isotopes. The data presented below is from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Assignment |

| 224 | ~90 | [M]⁺ (¹²C₆³H₃⁷⁹Br³⁵Cl₂) |

| 226 | 100 | [M+2]⁺ (Isotopic peak) |

| 228 | ~45 | [M+4]⁺ (Isotopic peak) |

| 145 | ~30 | [M - Br]⁺ or [M - Cl - HCl]⁺ |

| 109 | ~20 | Further fragmentation |

Note: The relative intensities are approximate and can vary between different instruments and ionization methods.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid organic compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Vortex or gently agitate the vial to ensure complete dissolution.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation:

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

-

Instrument Setup:

-

An FT-IR spectrometer is used.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Data Acquisition:

-

The sample is brought into firm contact with the ATR crystal using a pressure clamp.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

Instrument Setup:

-

A GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.

-

The GC oven temperature is programmed to ensure separation of the analyte from any impurities.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

-

The compound elutes from the GC column and enters the mass spectrometer.

-

The mass spectrum is recorded over a specific m/z range (e.g., 50-300 amu).

-

Visualizations

The following diagrams illustrate the molecular structure and the analytical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 1-Bromo-2,3-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-dichlorobenzene in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a robust framework for researchers to experimentally determine and report the solubility of this compound. The provided experimental protocols are based on established methodologies for solubility determination of organic compounds.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2] It typically appears as a white to cream crystalline powder or fused solid.[3] Understanding the structural features of this molecule is key to predicting its solubility behavior. The presence of a bromine and two chlorine atoms on the benzene (B151609) ring increases its molecular weight and introduces polarity. However, the overall molecule is expected to be sparingly soluble in water and more soluble in organic solvents, following the principle of "like dissolves like". A related compound, 1-Bromo-3,5-dichlorobenzene, is noted to be soluble in common organic solvents.[4]

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Non-Polar Solvents | Hexane | C₆H₁₄ | 86.18 | 0.655 | 1.89 | Data not available |

| Toluene | C₇H₈ | 92.14 | 0.867 | 2.38 | Data not available | |

| Moderately Polar Solvents | Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 4.34 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.02 | Data not available | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 | Data not available |

| Polar Protic Solvents | Methanol | CH₄O | 32.04 | 0.792 | 32.7 | Data not available |

| Ethanol | C₂H₆O | 46.07 | 0.789 | 24.5 | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Spatula

-

Constant temperature shaker or magnetic stirrer with a hot plate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

-

Determination of Solute Concentration:

-

Transfer the filtered supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Repeatability:

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

In-Depth Technical Guide: Stability and Storage of 1-Bromo-2,3-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Adherence to proper storage and handling protocols is critical to ensure the compound's integrity, prevent degradation, and maintain its suitability for research and manufacturing.

Recommended Storage and Handling

Proper storage is essential to maintain the quality and stability of this compound. The following table summarizes the recommended conditions based on safety data sheets and supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature; some suppliers recommend 2-8°C for long-term storage. | Reduces the rate of potential decomposition reactions.[2] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Prevents oxidation.[2] |

| Container | Tightly sealed, amber glass bottle. | Protects from moisture and light, which can catalyze decomposition.[2] |

| Location | Cool, dry, well-ventilated area. | Minimizes exposure to environmental fluctuations.[2] |

| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous reactions and degradation. |

Handling Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Avoid breathing dust and contact with skin and eyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂ |

| Molecular Weight | 225.90 g/mol |

| Appearance | White to light yellow crystalline solid. |

| Melting Point | 58-61 °C |

| Boiling Point | 243 °C |

| Solubility | Sparingly soluble in water. |

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways:

-

Hydrolysis: Although aryl halides are generally resistant to hydrolysis under normal conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the formation of 2,3-dichlorophenol.

-

Oxidation: Reaction with strong oxidizing agents can lead to the formation of various oxygenated derivatives and potential ring-opening products under harsh conditions.

-

Photodegradation: Exposure to UV light can induce the homolytic cleavage of the C-Br or C-Cl bonds, leading to the formation of radical species and subsequent secondary reactions.

Below is a diagram illustrating a potential degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[3][4]

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

Example HPLC Method: [5]

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV spectrophotometry at a suitable wavelength.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

The following table outlines typical stress conditions for a forced degradation study.[6][7]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at 60°C for 24 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Samples should be analyzed at appropriate time points to track the formation of degradation products.

The workflow for a comprehensive stability study is illustrated in the diagram below.

Conclusion

This compound is a stable compound under recommended storage conditions. To ensure its integrity for research and development, it is crucial to store it in a cool, dry, well-ventilated area, protected from light and moisture, and under an inert atmosphere. While specific degradation kinetics are not widely published, understanding potential degradation pathways and employing robust, stability-indicating analytical methods are essential for its quality control. The protocols outlined in this guide provide a framework for a thorough stability assessment in line with industry best practices.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-2,3-dichlorobenzene. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when handling this chemical in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It is essential to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Weight | 225.89 g/mol | [1] |

| Appearance | Light yellow solid, Crystals, crystalline powder, or fused solid | [2][3][4] |

| Odor | Odorless | [2] |

| CAS Number | 56961-77-4 | [1][2][3] |

| Melting Point | 56.0-62.0°C | [3] |

| Boiling Point | 243 °C at 765 mm Hg | [5] |

| Solubility | Insoluble in water | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal and environmental safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[2][6] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][7] |

| Skin and Body Protection | Wear a lab coat or long-sleeved clothing.[2] |

| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[6]

-

Take off contaminated clothing and wash it before reuse.[2]

Experimental Protocol: General Laboratory Handling Workflow

While specific experimental protocols will vary, the following workflow outlines the general safety procedures for handling this compound in a research setting.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Get medical attention.[2][6] |

GHS Hazard Relationships

The following diagram illustrates the logical relationships between the GHS hazard statements for this compound.

References

- 1. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 56961-77-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.dk [fishersci.dk]

Navigating the Unseen Threat: A Technical Guide to the Hazards and Toxicity of 1-Bromo-2,3-dichlorobenzene for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the potential hazards and toxicity of 1-Bromo-2,3-dichlorobenzene, a chemical intermediate utilized in the synthesis of pharmaceuticals and other organic compounds.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the known health effects, summarizes available toxicological data, and details standardized experimental protocols for assessing its safety. The aim is to foster a culture of safety and informed risk assessment in the laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with several key toxicological endpoints of concern. Researchers handling this compound should be fully aware of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Primary Hazards Include:

-

Acute Oral Toxicity: The substance is harmful if swallowed.[3]

-

Skin Irritation: It is known to cause skin irritation upon contact.[3]

-

Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory tract irritation.[3]

-

Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[3]

The signal word associated with this compound is "Warning".[3]

Quantitative Toxicity Data

| Toxicity Endpoint | GHS Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Experimental Protocols for Toxicity Assessment

To ensure the safety of novel compounds like this compound, a battery of standardized toxicological tests are employed. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[4][5]

Methodology:

-

Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are the preferred species. A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. For doses exceeding 1 mL/100g of body weight, the dose may be administered in two fractions within a 24-hour period.[4]

-

Procedure: The test is conducted in a stepwise manner, typically using three animals per step. The outcome of the first step (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next step is decreased.

-

If no mortality occurs, the dose for the next step is increased.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Special attention is given to the first 24 hours, with focused observation during the initial 4 hours post-dosing.[6]

-

Endpoint: The test allows for the classification of the substance according to the GHS based on the observed mortality at specific dose levels.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[7][8]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[8]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[8]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] If effects persist, observations can continue for up to 14 days.[8]

-

Scoring: The degree of skin reaction is scored using a standardized grading system.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion.[9][10]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.[9][11]

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored.[9] The observation period may be extended up to 21 days to assess the reversibility of the effects.[9]

-

Procedure: The test is typically performed in a sequential manner, starting with one animal. If the substance is not severely irritating or corrosive, the test is confirmed using up to two additional animals.[10]

Signaling Pathways and Metabolism

The toxicity of halogenated benzenes is often linked to their metabolic activation into reactive intermediates. While a specific metabolic pathway for this compound is not definitively established, a general pathway for related compounds involves the following steps.

Likely Metabolic Pathway:

-

Phase I Metabolism (Oxidation): The initial step is the oxidation of the benzene (B151609) ring by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP3A, to form an electrophilic epoxide.[12]

-

Rearrangement and Further Oxidation: The epoxide can rearrange to form dichlorophenols or be further oxidized.

-

Phase II Metabolism (Conjugation): The reactive metabolites can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[13][14][15] This process increases the water solubility of the metabolites, facilitating their excretion.

-

Toxicity Mechanism: If the rate of formation of reactive intermediates exceeds the capacity of the detoxification pathways (e.g., depletion of GSH), these electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[13]

Caption: Proposed metabolic pathway for this compound.

Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is crucial when working with potentially toxic chemicals. The following workflow outlines a logical process for researchers.

Caption: A workflow for hazard identification and risk assessment.

Conclusion and Recommendations

This compound presents multiple hazards that necessitate careful handling and the implementation of robust safety protocols. Researchers must familiarize themselves with the information presented in the Safety Data Sheet and adhere to institutional safety guidelines. The use of appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

By understanding the potential hazards, following established experimental protocols for safety assessment, and implementing a thorough risk assessment workflow, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation of glutathione with the reactive metabolites of 1, 1-dichloroethylene in murine lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene

This technical guide provides a comprehensive overview of 1-bromo-2,3-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical identity, properties, synthesis, and safety aspects.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also known by several other names and identifiers.

A comprehensive list of its synonyms includes:

Physicochemical Properties

This compound is a light yellow crystalline solid.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂ | [1][2][3][4] |

| Molecular Weight | 225.89 g/mol | [1][4][5][6] |

| CAS Number | 56961-77-4 | [1][2][3][4][5][6] |

| Melting Point | 56.0-62.0 °C | [2] |

| Boiling Point | 243 °C at 765 mm Hg | [7] |

| Appearance | White to cream crystals or crystalline powder or fused solid | [2] |

| Purity (Assay by GC) | ≥97.5% | [2] |

Synthesis of this compound

A documented experimental protocol for the synthesis of this compound involves the diazotization of 2,3-dichloroaniline (B127971) followed by a Sandmeyer-type reaction.

Materials:

-

2,3-dichloroaniline

-

30% Hydrobromic acid (HBr) aqueous solution

-

Copper powder

-

40% Sodium nitrite (B80452) (NaNO₂) aqueous solution

Procedure:

-

To a mixture of 3250 g of 30% HBr aqueous solution (12.0 mol) and 25.4 g of copper powder, add 163 g of 2,3-dichloroaniline (1.0 mol).

-

Stir the mixture at 35-37 °C for 15 minutes.

-

Slowly add 766 g of 40% NaNO₂ aqueous solution (4.44 mol) via subsurface addition over a period of 3 hours, maintaining the temperature.

-

Simultaneously with the NaNO₂ addition, add 489 g of 2,3-dichloroaniline (3.0 mol) over 2.5 hours at the same temperature.

-

Fifteen minutes after the start of the NaNO₂ addition, begin the addition of dichloroquinoline.

-

After all additions are complete, continue to stir the reaction mixture at 35 °C for 30 minutes.

-

Heat the reaction mixture to 60-65 °C to separate the organic and aqueous phases.

-

Separate and discard the aqueous phase.

-

Wash the crude product twice with 200 ml of water.

This procedure yields crude this compound.

Applications in Research

This compound serves as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase. It is also utilized as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection.[3] Store in a cool, dry place away from incompatible substances.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 56961-77-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-2,3-dichlorobenzene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4) is a key building block in the synthesis of pharmaceutical intermediates, prized for its specific substitution pattern that allows for regioselective functionalization.[1][2] This halogenated aromatic compound serves as a versatile precursor for introducing the 2,3-dichlorophenyl moiety into complex organic molecules. Its utility is particularly notable in the development of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a critical area of research for treating various neurological disorders.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications and Synthetic Reactions

This compound is amenable to a variety of cross-coupling and organometallic reactions, making it a valuable starting material for creating a diverse range of pharmaceutical intermediates. The differential reactivity of the bromine and chlorine atoms can be exploited for selective transformations. Key reactions include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds to produce biaryl compounds.

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.

-

Sonogashira Coupling: For the creation of C-C triple bonds, leading to substituted alkynes.

-

Ullmann Condensation: For the formation of diaryl ethers.

-

Grignard Reagent Formation: To create a potent nucleophile for reaction with various electrophiles.

Application in the Synthesis of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors

Striatal-enriched protein tyrosine phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that regulates key signaling molecules involved in synaptic plasticity.[4][5][6] Dysregulation of STEP activity is implicated in several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[5][7] Consequently, the development of STEP inhibitors is a promising therapeutic strategy. This compound serves as a crucial starting material for the synthesis of selective nonpeptidic STEP inhibitors.

STEP Signaling Pathway

STEP opposes synaptic strengthening by dephosphorylating and inactivating key neuronal signaling molecules.[8] Its substrates include the kinases ERK1/2 and Fyn, as well as subunits of NMDA and AMPA receptors.[9] By dephosphorylating these targets, STEP can lead to the internalization of glutamate (B1630785) receptors and the inactivation of signaling cascades crucial for learning and memory.[6][9] The development of inhibitors for STEP aims to counteract these effects, thereby enhancing synaptic function.

Caption: Simplified signaling pathway of Striatal-Enriched Protein Tyrosine Phosphatase (STEP).

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions involving this compound. The quantitative data presented in the tables are based on analogous reactions reported in the literature and should serve as a starting point for optimization.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75-85 |

Protocol: Synthesis of 2,3-dichloro-1,1'-biphenyl

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Add a degassed mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for the synthesis of N-aryl amines from this compound.

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 90-98 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85-95 |

| 3 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |

Protocol: Synthesis of N-(2,3-dichlorophenyl)aniline

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

This reaction allows for the coupling of this compound with terminal alkynes to form substituted alkynes.

Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |

| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 90-98 |

Protocol: Synthesis of 1,2-dichloro-3-(phenylethynyl)benzene

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF (5 mL) and triethylamine (B128534) (2.0 mmol, 2.0 equiv.).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.

-

Heat the mixture to 65 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with diethyl ether, and filter to remove the ammonium (B1175870) salt.

-

Wash the filtrate with saturated aqueous ammonium chloride solution.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Ullmann Condensation

The Ullmann reaction can be used to form diaryl ethers from this compound and a phenol (B47542).

Table 4: Representative Data for Ullmann Condensation of Aryl Bromides with Phenols

| Entry | Phenol | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI (10) | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | 24 | 70-85 |